molecular formula C5H5IN2 B027973 3-Amino-4-iodopyridine CAS No. 105752-11-2

3-Amino-4-iodopyridine

Cat. No. B027973
M. Wt: 220.01 g/mol
InChI Key: ZJRSKTXMSIVNAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-amino-4-iodopyridine derivatives involves strategic reactions that introduce the amino and iodine substituents at specific positions on the pyridine ring. For instance, a method reported involves the reaction of 3-amino-5-bromopyridine with N-iodosuccinimide in the presence of acetic acid, which yields the target compound with the iodo substituent at the desired position (Bunker et al., 2008). Another approach involves lithiation of 3-pivaloylaminopyridines followed by reaction with iodine to afford 4-iodo-3-pivaloylaminopyridines, which can further undergo cross-coupling reactions (Marsais et al., 1990).

Molecular Structure Analysis

The molecular structure of 3-amino-4-iodopyridine derivatives is significantly influenced by the presence of the iodo and amino substituents, which can engage in various intermolecular interactions. The crystal structure of related compounds, such as 3-amino-5-bromo-2-iodopyridine, features weak intermolecular N—H⋯N hydrogen bonds that link the molecules into chains, highlighting the role of these substituents in dictating the structural arrangement of the molecules in the crystal lattice (Bunker et al., 2008).

Chemical Reactions and Properties

The iodo and amino groups on the pyridine ring make 3-amino-4-iodopyridine derivatives versatile intermediates in organic synthesis. They can participate in various chemical reactions, including cross-coupling reactions, which are facilitated by the presence of the iodine atom, and reactions involving the amino group, such as amination reactions and the formation of coordination compounds with metals (Marsais et al., 1990).

Physical Properties Analysis

The physical properties of 3-amino-4-iodopyridine derivatives, such as solubility, melting point, and crystalline structure, are influenced by the molecular arrangement and the nature of intermolecular interactions within the crystal lattice. The presence of hydrogen bonds, as observed in related structures, can affect the compound's solubility in various solvents and its melting point (Bunker et al., 2008).

Chemical Properties Analysis

3-Amino-4-iodopyridine derivatives exhibit chemical properties typical of pyridine derivatives, with the amino and iodo substituents introducing additional reactivity. The amino group can act as a nucleophile in various reactions, while the iodine atom can undergo oxidative addition in transition metal-catalyzed reactions, making these compounds valuable in the synthesis of complex organic molecules and heterocycles (Marsais et al., 1990).

Scientific Research Applications

  • Synthesis of Phenylpyridine Derivatives : A study by Marsais et al. (1990) presented a novel strategy for synthesizing 3-amino-4-phenylpyridine derivatives, useful in preparing CD ring models of streptonigrin, a compound with potential biomedical applications (Marsais et al., 1990).

  • Blockage of Potassium Channels : Yeh et al. (1976) discovered that aminopyridines, including 3-amino-4-iodopyridine, can selectively block potassium channels in squid axon membranes. This finding has implications for understanding nerve signal transmission and potential medical applications (Yeh et al., 1976).

  • Role in Amination Reactions : Pieterse and Hertog (2010) demonstrated that a pyridyne intermediate is crucial in amination reactions of halopyridines, leading to the formation of 3-amino and 4-amino products. This research adds to the understanding of chemical reaction mechanisms involving halopyridines (Pieterse & Hertog, 2010).

  • Inhibition of Transthyretin Fibrillogenesis : Dessì et al. (2020) showed that iodinated 4,4′-bipyridines, related to 3-amino-4-iodopyridine, show potential as inhibitors of transthyretin fibrillogenesis. This has implications for the treatment of amyloid diseases (Dessì et al., 2020).

  • Synthesis of Dideazapurines : Zhu and Back (2014) provided a method for preparing 1,7- and 3,9-dideazapurines from 3-amino-4-iodopyridines and activated acetylenes. This synthesis has potential pharmaceutical applications (Zhu & Back, 2014).

  • Selective Covalent Protein Modification : Schardon et al. (2017) found that 4-halopyridines, a category including 3-amino-4-iodopyridine, are promising as selective and tunable covalent protein modifiers. This can be crucial in developing chemical probes for biological research (Schardon et al., 2017).

  • Catalyzed Amination of Halogenopyridines : Anokhin et al. (2015) reported that copper(I)-catalyzed amination of halogenopyridines with polyamines leads to the synthesis of N,N′-diheteroaryl derivatives. This research is significant in the field of organic synthesis (Anokhin et al., 2015).

Safety And Hazards

3-Amino-4-iodopyridine is considered hazardous. It may be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-iodopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2/c6-4-1-2-8-3-5(4)7/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRSKTXMSIVNAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356052
Record name 3-Amino-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-iodopyridine

CAS RN

105752-11-2
Record name 3-Amino-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-iodopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-iodopyridine
Reactant of Route 2
3-Amino-4-iodopyridine
Reactant of Route 3
3-Amino-4-iodopyridine
Reactant of Route 4
3-Amino-4-iodopyridine
Reactant of Route 5
3-Amino-4-iodopyridine
Reactant of Route 6
3-Amino-4-iodopyridine

Citations

For This Compound
31
Citations
G Szőke, A Takacs, Z Berente, A Petz, L Kollar - Tetrahedron, 2016 - Elsevier
… (4-amino-3-iodopyridine and 3-amino-4-iodopyridine) with various primary and secondary … double carbon monoxide insertion, while 3-amino-4-iodopyridine reacted as a bifunctional …
Number of citations: 11 www.sciencedirect.com
MS Lee, EK Yum - Bulletin of the Korean Chemical Society, 2002 - koreascience.kr
… 10c The 3-amino-4-iodopyridine derivatives were prepared … The reactions of Mbenzyl-3-amino-4-iodopyridine with sub … Finally, the reactions of Nbenzyl-3-amino-4-iodopyridine with …
Number of citations: 18 koreascience.kr
CA Wilhelmsen - 2016 - search.proquest.com
… a 25 mL round bottom flask and magnetic stir bar was added N-Boc-3-amino-4-iodopyridine … a 25 mL round bottom flask and magnetic stir bar was added N-Boc-3-amino-4-iodopyridine …
Number of citations: 4 search.proquest.com
Y Uozumi, A Tazawa - Synfacts, 2017 - thieme-connect.com
… Indoles and azaindoles were also synthesized in up to 95% yield from the reaction of N-tosyl-2-iodoanilines or N-tosyl-3-amino-4-iodopyridine with terminal alkynes under similar …
Number of citations: 0 www.thieme-connect.com
X Lu, JL Petersen, KK Wang - The Journal of Organic Chemistry, 2002 - ACS Publications
… 3-Amino-4-iodopyridine (20) 8 and the iminophosphorane 18 2 were prepared according to the reported procedures. Melting points were uncorrected. H (270 MHz) and 13 C (67.9 MHz…
Number of citations: 44 pubs.acs.org
CA Wilhelmsen, ADC Dixon… - The Journal of organic …, 2018 - ACS Publications
N-Substituted 3-amino-4-halopyridines are valuable synthetic intermediates, as they readily provide access to imidazopyridines and similar heterocyclic systems. The direct synthesis of …
Number of citations: 4 pubs.acs.org
Y Zhu - 2015 - prism.ucalgary.ca
… In conclusion, the allylic sulfonyl enamine 118a from the conjugate addition of (N-formyl)-3-amino-4-iodopyridine (113) to acetylenic sulfone 110a was an E/Z mixture with a ratio of ~2.5:…
Number of citations: 2 prism.ucalgary.ca
J Han, NV Lyutenko, AE Sorochinsky… - … A European Journal, 2021 - Wiley Online Library
… Alkyne component 104 was treated with 3-amino-4-iodopyridine in the presence of Pd(OAc) 2 , Na 2 CO 3 , LiCl in DMF at 100 C. Under these original Larock's conditions, 6-azaindole …
CL Schardon, A Tuley, JAV Er, JC Swartzel… - …, 2017 - Wiley Online Library
… 3-Amino-4-iodopyridine and 2-methyl-4-bromopyridine were from Oakwood Chemical (Estill, SC). 2-Trifluoromethyl-4-chloropyridine was from Ark Pharm (Libertyville, IL). 3-Carboxy-4-…
IM McDonald, R Mate, A Ng, H Park, RE Olson - Tetrahedron Letters, 2018 - Elsevier
… Sonogashira coupling of Boc-protected 3-amino-4-iodopyridine 11 with benzyl propargyl ether 12 afforded alkyne 13 in good yield. Treatment of ortho-amino-alkynylpyridine 13 with …
Number of citations: 5 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.